Cas no 124703-79-3 (6-ethyl-5-methylpyrimidin-4-ol)

6-Ethyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl group at the 4-position and ethyl and methyl substituents at the 6- and 5-positions, respectively, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a building block for heterocyclic synthesis or as a precursor in the development of biologically active molecules. Its well-defined molecular framework allows for precise modifications, making it a valuable intermediate in medicinal chemistry and material science. The compound's stability and solubility characteristics further enhance its utility in experimental applications.
6-ethyl-5-methylpyrimidin-4-ol structure
124703-79-3 structure
Product Name:6-ethyl-5-methylpyrimidin-4-ol
CAS No:124703-79-3
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD16630188
CID:103690
Update Time:2025-06-08

6-ethyl-5-methylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone,6-ethyl-5-methyl-
    • 4(1H)-Pyrimidinone, 6-ethyl-5-methyl- (9CI)
    • 6-ethyl-5-methylpyrimidin-4-ol
    • MDL: MFCD16630188
    • Inchi: 1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10)
    • InChI Key: QOLDIHHLPPKRRD-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=C(CC)N=CN1

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • PSA: 46.01

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6-ethyl-5-methylpyrimidin-4-ol Related Literature

Additional information on 6-ethyl-5-methylpyrimidin-4-ol

6-ethyl-5-methylpyrimidin-4-ol (CAS No. 124703-79-3): An Overview of Its Structure, Properties, and Applications

6-ethyl-5-methylpyrimidin-4-ol (CAS No. 124703-79-3) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which consists of a pyrimidine ring substituted with an ethyl group at the 6-position and a methyl group at the 5-position, along with a hydroxyl group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

The molecular formula of 6-ethyl-5-methylpyrimidin-4-ol is C9H12N2O, and its molecular weight is approximately 168.20 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including condensation and substitution reactions. The synthetic route often involves the reaction of a suitable pyrimidine precursor with ethyl and methyl halides in the presence of a base, followed by hydroxylation to introduce the hydroxyl group.

In terms of physical properties, 6-ethyl-5-methylpyrimidin-4-ol is a white crystalline solid at room temperature. It is moderately soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The biological activity of 6-ethyl-5-methylpyrimidin-4-ol has been the subject of extensive research. Studies have shown that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. For instance, recent research published in the Journal of Medicinal Chemistry has demonstrated that 6-ethyl-5-methylpyrimidin-4-ol can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.

In addition to its anti-inflammatory effects, 6-ethyl-5-methylpyrimidin-4-ol has also been investigated for its potential as an antiviral agent. A study published in Antiviral Research reported that this compound exhibits significant antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication through interference with key viral enzymes.

The pharmacokinetic properties of 6-ethyl-5-methylpyrimidin-4-ol have also been studied to evaluate its suitability for therapeutic use. Preclinical studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing. These properties make it an attractive candidate for further development as a drug candidate.

Toxicity studies have indicated that 6-ethyl-5-methylpyrimidin-4-ol has low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg body weight. However, as with any new chemical entity, further safety studies are required to fully assess its long-term safety profile.

The potential applications of 6-ethyl-5-methylpyrimidin-4-ol extend beyond medicinal chemistry. In biochemistry, this compound has been used as a tool to study the structure-function relationships of pyrimidine-based molecules. Its unique structure makes it an excellent model compound for understanding the effects of substituents on the biological activity of pyrimidine derivatives.

In conclusion, 6-ethyl-5-methylpyrimidin-4-ol (CAS No. 124703-79-3) is a versatile compound with promising applications in medicinal chemistry and biochemistry. Its anti-inflammatory, antioxidant, and antiviral properties make it a valuable candidate for further research and development as a therapeutic agent. As ongoing studies continue to uncover new insights into its biological activity and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of pyrimidine-based molecules and their potential uses in various fields.

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